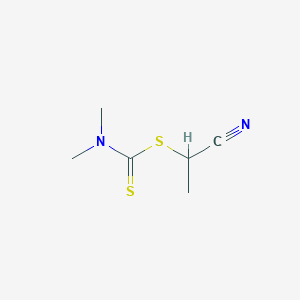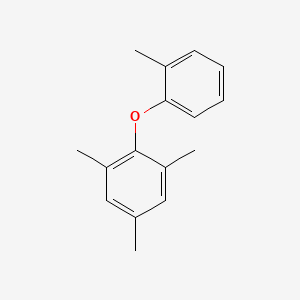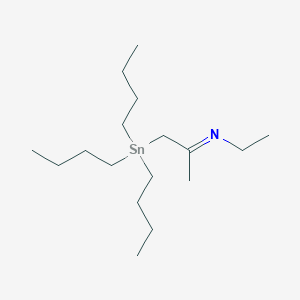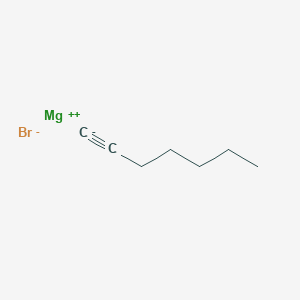![molecular formula C19H12ClNOS B14593083 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole CAS No. 61100-26-3](/img/structure/B14593083.png)
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole core substituted with a thiophene ring and a phenylethenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiophene ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorine atom can produce various substituted benzoxazole derivatives.
科学研究应用
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biological assays to investigate its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.
Industry: The compound’s unique structural properties make it useful in the development of new materials, such as organic semiconductors.
作用机制
The mechanism of action of 4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways.
相似化合物的比较
Similar Compounds
Thiophene Derivatives: Compounds like 2-Butylthiophene and 2-Octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry.
Benzoxazole Derivatives: Compounds such as 2-Phenylbenzoxazole and 2-Methylbenzoxazole share the benzoxazole core and are used in similar research contexts.
Uniqueness
4-Chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and a benzoxazole core makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
61100-26-3 |
|---|---|
分子式 |
C19H12ClNOS |
分子量 |
337.8 g/mol |
IUPAC 名称 |
4-chloro-2-[5-(2-phenylethenyl)thiophen-2-yl]-1,3-benzoxazole |
InChI |
InChI=1S/C19H12ClNOS/c20-15-7-4-8-16-18(15)21-19(22-16)17-12-11-14(23-17)10-9-13-5-2-1-3-6-13/h1-12H |
InChI 键 |
RMZSHFLKDAPYJC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(S2)C3=NC4=C(O3)C=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)


![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)




![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)




